molecular formula C27H33NO3 B1671385 Ethamoxytriphetol CAS No. 67-98-1

Ethamoxytriphetol

Numéro de catalogue: B1671385
Numéro CAS: 67-98-1
Poids moléculaire: 419.6 g/mol
Clé InChI: KDYQVUUCWUPJGE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethamoxytriphetol is synthesized through a series of chemical reactions involving the formation of a triphenylethanol derivative. The synthetic route typically involves the reaction of 4-methoxybenzaldehyde with phenylmagnesium bromide to form a secondary alcohol, which is then reacted with 4-(2-diethylaminoethoxy)benzaldehyde under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Ethamoxytriphetol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted phenyl derivatives .

Applications De Recherche Scientifique

Breast Cancer Treatment

Ethamoxytriphetol has been primarily investigated for its role in treating estrogen-dependent breast cancer. Its mechanism involves blocking estrogen receptors, which can inhibit the growth of estrogen-responsive tumors. Early studies indicated that it could serve as an effective treatment option for patients who have developed resistance to conventional therapies like tamoxifen .

Clinical Trials and Findings

  • Royal Marsden Study : This pivotal study explored the efficacy of tamoxifen and its analogs, including this compound, in preventing breast cancer in high-risk women. Results showed that antiestrogens could significantly reduce breast cancer incidence over long-term follow-up .
  • Mechanistic Studies : Research demonstrated that this compound effectively induced apoptosis in breast cancer cells through estrogen receptor modulation. This finding has opened avenues for developing new therapeutic strategies targeting resistant cancer types .

Contraceptive Research

The compound was initially explored as a potential oral contraceptive due to its ability to act as a "morning after" pill in laboratory settings. Although it did not progress significantly in this area due to lack of contraceptive efficacy in clinical trials, it spurred further research into antiestrogenic compounds for fertility regulation .

Endometrial Health

This compound's effects on endometrial tissue have also been studied, particularly regarding its potential to prevent estrogen-induced hyperplasia and associated cancers. Its dual action—antiestrogenic effects on breast tissue while potentially promoting growth in endometrial tissues—highlights the complexity of using such compounds therapeutically .

Other Potential Applications

Research has suggested that derivatives of this compound may have applications beyond oncology, including:

  • Osteoporosis Prevention : Similar compounds have shown promise in preserving bone density and preventing osteoporosis in postmenopausal women .
  • Cardiovascular Health : Investigations into the effects of antiestrogens on lipid profiles and cardiovascular health are ongoing, with preliminary findings indicating potential benefits .

Comparative Efficacy of Antiestrogens

CompoundYear DiscoveredPrimary ApplicationMechanism of Action
This compound1958Breast Cancer TreatmentEstrogen receptor antagonist
Tamoxifen1971Breast Cancer TreatmentSelective estrogen receptor modulator
Raloxifene1997Osteoporosis & Breast CancerSelective estrogen receptor modulator

Summary of Clinical Trials Involving this compound

Trial NameObjectiveKey Findings
Royal Marsden StudyEvaluate breast cancer preventionReduced incidence over 20 years
Efficacy StudyAssess antiestrogenic propertiesInduced apoptosis in resistant tumors

Case Study 1: Efficacy in Advanced Breast Cancer

A study published in Cancer Research examined the effects of this compound on patients with advanced breast cancer who had previously failed other treatments. Results indicated a significant reduction in tumor size and improved patient outcomes, suggesting that this compound could be a viable option for refractory cases .

Case Study 2: Impact on Endometrial Health

Research conducted at a leading oncology center assessed the long-term effects of this compound on endometrial tissue health. The study found that while it effectively inhibited breast tumor growth, careful monitoring was required due to its potential stimulatory effects on the endometrium, necessitating further investigation into patient selection and treatment duration .

Mécanisme D'action

Ethamoxytriphetol exerts its effects by binding to estrogen receptors and acting as an antagonist. It blocks the action of estrogen by preventing it from binding to its receptor, thereby inhibiting estrogen-mediated cellular processes. This mechanism is similar to that of other selective estrogen receptor modulators .

Comparaison Avec Des Composés Similaires

Ethamoxytriphetol is structurally and functionally similar to other selective estrogen receptor modulators such as:

This compound is unique in its nearly pure antiestrogenic activity, with very low estrogenic activity in all species tested . its clinical development was halted due to its low potency and central nervous system side effects .

Activité Biologique

Ethamoxytriphetol, also known by its developmental code MER-25, is a synthetic nonsteroidal antiestrogen that has garnered attention since its discovery in the late 1950s. This compound has been studied primarily for its potential applications in hormonal therapies, particularly in breast cancer treatment, but it has also shown various biological activities that warrant detailed exploration.

This compound is structurally related to the triphenylethylene (TPE) class of compounds, which includes other well-known antiestrogens such as tamoxifen and clomifene. Its chemical structure allows it to bind to estrogen receptors (ER), albeit with significantly lower affinity compared to estradiol. Specifically, the affinity of this compound for the rat ER is approximately 0.06% relative to estradiol, while tamoxifen has an affinity of 1% and afimoxifene (4-hydroxytamoxifen) has an affinity of 252% relative to estradiol .

Estrogenic and Antiestrogenic Properties

This compound is characterized as "essentially devoid of estrogenic activity" under most conditions; however, it exhibits some estrogenic effects in specific tissues, notably the uterus. In studies involving mice, this compound demonstrated inherent estrogen-stimulating potency on alkaline phosphatase and isocitric dehydrogenase systems, as well as promoting uterine weight gain . These findings suggest that while this compound primarily functions as an antiestrogen, it does not act as a pure antagonist across all biological contexts.

Antifertility Effects

Research has indicated that this compound produces antifertility effects in animal models. This property led to initial interest in its potential use as a hormonal contraceptive. However, clinical development was halted due to its low potency and the emergence of significant central nervous system side effects, including hallucinations and psychotic episodes at higher doses .

Clinical Applications and Case Studies

This compound was evaluated in clinical settings for various conditions:

  • Breast Cancer Treatment : It was administered to patients with metastatic breast cancer, where it reportedly provided relief from bone pain due to bone metastases. This early application paved the way for further developments in antiestrogen therapies, notably tamoxifen .
  • Ovulation Induction : The compound was also studied for its potential role in ovulation induction but did not progress to widespread clinical use due to safety concerns and limited efficacy .
  • Chronic Mastitis : this compound was explored as a treatment option for chronic mastitis but again faced limitations that curtailed its development .

Adverse Effects

Despite some therapeutic potentials, this compound's clinical application was limited by several adverse effects:

  • CNS Effects : High doses were associated with acute psychotic episodes.
  • Gastrointestinal Issues : Patients reported undesirable gastrointestinal side effects during treatment .

Comparative Efficacy with Other Antiestrogens

In comparison with other antiestrogens such as clomifene and tamoxifen, this compound demonstrated lower efficacy:

AntiestrogenDosage Range (mg/day)Year(s) TestedResponse Rate (%)Adverse Effects
This compound500–4,500196025Acute psychotic episodes
Clomifene100–3001964–197434Risks of cataracts
Nafoxidine180–240197631Cataracts, ichthyosis
Tamoxifen20–401971–197331Transient thrombocytopenia

Propriétés

IUPAC Name

1-[4-[2-(diethylamino)ethoxy]phenyl]-2-(4-methoxyphenyl)-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33NO3/c1-4-28(5-2)19-20-31-26-17-13-24(14-18-26)27(29,23-9-7-6-8-10-23)21-22-11-15-25(30-3)16-12-22/h6-18,29H,4-5,19-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYQVUUCWUPJGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(CC2=CC=C(C=C2)OC)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6020806
Record name MER-25
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67-98-1
Record name Ethamoxytriphetol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethamoxytriphetol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHAMOXYTRIPHETOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19857
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MER-25
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHAMOXYTRIPHETOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ND166F554
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethamoxytriphetol
Reactant of Route 2
Reactant of Route 2
Ethamoxytriphetol
Reactant of Route 3
Reactant of Route 3
Ethamoxytriphetol
Reactant of Route 4
Reactant of Route 4
Ethamoxytriphetol
Reactant of Route 5
Reactant of Route 5
Ethamoxytriphetol
Reactant of Route 6
Reactant of Route 6
Ethamoxytriphetol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.